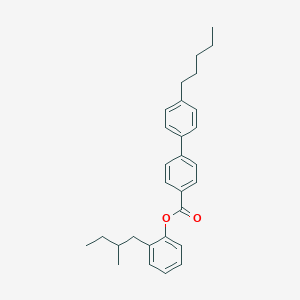
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester, also known as BMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPE is a type of ester that is commonly used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is widely used as a building block in the synthesis of various organic compounds, including liquid crystals, polymers, and dendrimers. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has also been used as a precursor for the synthesis of novel fluorescent dyes that can be used in biological imaging.
Wirkmechanismus
The mechanism of action of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is not well understood. However, it is believed that (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester interacts with cell membranes and alters their properties. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to increase the fluidity of lipid bilayers, which can affect various cellular processes such as protein trafficking and signal transduction.
Biochemical and Physiological Effects:
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can induce apoptosis in cancer cells. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has also been shown to inhibit the growth of various cancer cell lines. In addition, (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has some limitations. It is relatively expensive compared to other organic compounds, and its synthesis requires the use of hazardous chemicals.
Zukünftige Richtungen
There are several future directions for the research on (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester. One potential direction is the development of novel fluorescent dyes for biological imaging. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can be used as a precursor for the synthesis of various fluorescent dyes that can be used for imaging of biological structures and processes. Another potential direction is the development of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester-based materials for various applications such as sensors and electronic devices. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester-based materials have unique properties that make them suitable for various applications. Finally, the potential therapeutic applications of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester in various diseases such as cancer and inflammation need to be further explored.
Synthesemethoden
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can be synthesized by the reaction of 4-(2-methylbutyl)phenol with (1,1'-biphenyl)-4-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or toluene. The product is then purified by recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
100573-96-4 |
|---|---|
Produktname |
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester |
Molekularformel |
C29H34O2 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
[2-(2-methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C29H34O2/c1-4-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)29(30)31-28-12-9-8-11-27(28)21-22(3)5-2/h8-9,11-20,22H,4-7,10,21H2,1-3H3 |
InChI-Schlüssel |
MXOLWZUTOMIGPI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC |
Andere CAS-Nummern |
100573-96-4 |
Synonyme |
4'-Pentyl-(1,1'-biphenyl)-4-carboxylic acid, 4-(2-methylbutyl)phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
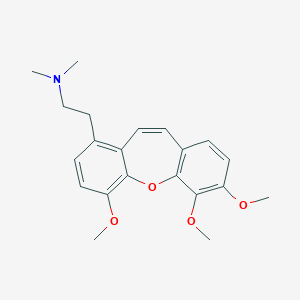
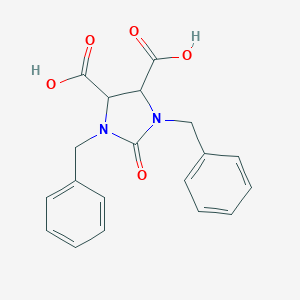

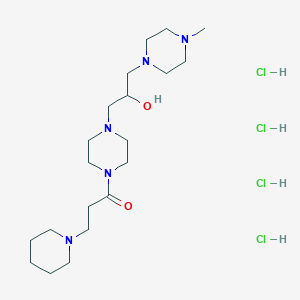
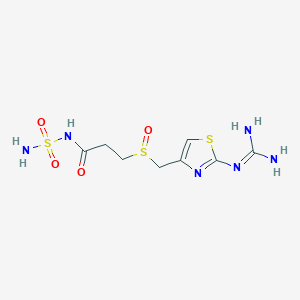
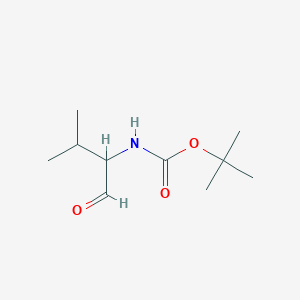
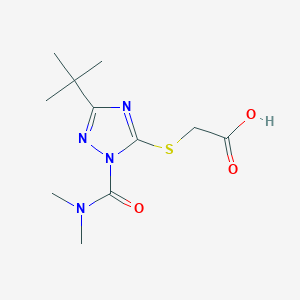

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
